molecular formula C26H28ClN3S B7499157 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole

3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole

Cat. No. B7499157
M. Wt: 450.0 g/mol
InChI Key: OLWAWTSJGPPAPB-UHFFFAOYSA-N
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Description

3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole in lab experiments include its high potency, low toxicity, and potential applications in various fields. However, its limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions that can be explored in the research of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole. These include:
1. Studying its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
2. Investigating its mechanism of action to fully understand its biochemical and physiological effects.
3. Developing more efficient and cost-effective synthesis methods.
4. Conducting more pre-clinical and clinical studies to evaluate its safety and efficacy in humans.
In conclusion, 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a multi-step process involving the reaction of different chemicals. The most commonly used method involves the reaction of 4-chlorobenzyl bromide with 1-adamantylmethylthiol in the presence of a base to form 4-benzylthio-1-adamantylmethyl bromide. This intermediate is then reacted with sodium azide to form 4-benzylthio-1-adamantylmethyl azide, which upon reaction with copper sulfate, forms 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole.

Scientific Research Applications

The compound 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, bacterial and viral infections, and neurological disorders.

properties

IUPAC Name

3-(1-adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3S/c27-23-8-6-22(7-9-23)24-28-29-25(30(24)16-18-4-2-1-3-5-18)31-17-26-13-19-10-20(14-26)12-21(11-19)15-26/h1-9,19-21H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAWTSJGPPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CSC4=NN=C(N4CC5=CC=CC=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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